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This technical support center provides researchers, scientists, and drug development

professionals with essential information, troubleshooting guides, and frequently asked

questions (FAQs) regarding the risk of candidiasis associated with Interleukin-17A (IL-17A)

inhibition.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of IL-17A in the host defense against Candida infections?

A1: IL-17A is a crucial cytokine in the immune response to fungal pathogens, particularly

Candida albicans.[1][2][3] Its primary function is to orchestrate the defense at mucosal

surfaces.[3][4] IL-17A signaling triggers the recruitment of neutrophils to the site of infection

and stimulates the production of antimicrobial peptides (AMPs), such as defensins, by epithelial

cells. This coordinated response is essential for controlling Candida growth and preventing its

invasion into deeper tissues.

Q2: Why does inhibiting IL-17A increase the risk of candidiasis?

A2: Inhibition of IL-17A disrupts the protective immune mechanisms against Candida. By

blocking IL-17A signaling, these inhibitors impair the recruitment and activation of neutrophils

and reduce the expression of AMPs. This compromised immune surveillance allows for the

overgrowth of commensal Candida species, leading to opportunistic infections like

oropharyngeal candidiasis (thrush) and other mucocutaneous forms of candidiasis.
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Q3: Are all IL-17 inhibitors associated with the same level of candidiasis risk?

A3: No, the risk of candidiasis varies among different IL-17 inhibitors. This is likely due to

differences in their specific targets and mechanisms of action. For instance, bimekizumab,

which neutralizes both IL-17A and IL-17F, is associated with a higher incidence of candidiasis

compared to agents that target only IL-17A, such as secukinumab and ixekizumab.

Brodalumab, which targets the IL-17 receptor A (IL-17RA), also carries a notable risk.

Q4: What are the typical clinical manifestations of candidiasis observed with IL-17A inhibition?

A4: The most commonly reported form of candidiasis in patients receiving IL-17A inhibitors is

oropharyngeal candidiasis (oral thrush). Other mucocutaneous manifestations, such as

esophageal and cutaneous candidiasis, have also been reported. Systemic candidiasis is rare

but remains a potential concern, particularly in individuals with other underlying risk factors.

Q5: What strategies can be implemented in a research or clinical setting to mitigate the risk of

candidiasis?

A5: Several strategies can be employed to manage and mitigate the risk of candidiasis:

Patient Screening: Before initiating treatment with an IL-17A inhibitor, it is crucial to assess

the patient's history of recurrent or chronic candidiasis.

Monitoring: Regular monitoring for the signs and symptoms of candidiasis, particularly oral

thrush, is recommended throughout the treatment period.

Prophylactic Antifungal Therapy: For high-risk individuals, prophylactic use of antifungal

agents may be considered.

Dose Adjustment: In some cases, adjusting the dose of the IL-17 inhibitor may help manage

the risk, as higher doses have been associated with an increased incidence of candidiasis.

Patient Education: Educating patients on recognizing the early signs of candidiasis and

seeking prompt medical attention is essential for early intervention.
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Problem 1: An increase in the incidence of oral candidiasis is observed in our mouse model

treated with an IL-17A blocking antibody.

Possible Cause: The IL-17A blocking antibody is effectively neutralizing the cytokine, leading

to impaired antifungal immunity. This is an expected outcome based on the known role of IL-

17A.

Troubleshooting Steps:

Confirm Fungal Burden: Quantify the fungal load in the oral cavity of the treated mice

compared to a control group to confirm a significant increase.

Histological Analysis: Perform histological analysis of oral tissues to assess for the

presence of hyphae and inflammatory infiltrates.

Neutrophil Recruitment Assay: Evaluate neutrophil infiltration into the infected tissue using

techniques like immunohistochemistry or flow cytometry to confirm impaired recruitment.

Consider a Dose-Response Study: If not already done, perform a dose-response study

with the blocking antibody to determine the minimal effective dose for the primary

experimental endpoint while potentially minimizing the impact on candidiasis susceptibility.

Problem 2: Difficulty in establishing a consistent and reproducible model of oropharyngeal

candidiasis (OPC) in mice.

Possible Cause: Variability in the immunosuppression protocol, the virulence of the Candida

albicans strain, or the method of inoculation.

Troubleshooting Steps:

Standardize Immunosuppression: Ensure a consistent immunosuppression regimen (e.g.,

using corticosteroids) is applied to all animals before infection.

Use a Well-Characterized C. albicans Strain: Utilize a standardized and well-characterized

strain of C. albicans known to cause OPC in mice.
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Optimize Inoculation Technique: The method of oral inoculation (e.g., sublingual or using a

cotton swab) should be consistent across all experiments to ensure a uniform initial fungal

load.

Confirm Colonization: In a pilot study, confirm successful and consistent oral colonization

at different time points post-inoculation.

Data Presentation
Table 1: Incidence of Candidiasis with Different IL-17 Inhibitors (Clinical Trial Data)

IL-17 Inhibitor Target
Incidence of
Candidiasis (%)

Reference(s)

Secukinumab IL-17A 1.7 - 13.5

Ixekizumab IL-17A 0 - 3.5

Brodalumab IL-17RA 0.3 - 7.0

Bimekizumab IL-17A & IL-17F 1.9 - 21.2

Table 2: Dose-Dependent Risk of Candidiasis with Secukinumab

Secukinumab Dose
Incidence of Candidiasis
(%)

Reference(s)

75 mg 1 - 2

150 mg 1 - 7

300 mg 2.5 - 8

Experimental Protocols
1. Murine Model of Oropharyngeal Candidiasis (OPC)

Objective: To induce a localized Candida albicans infection in the oral cavity of mice to study

the effects of IL-17A inhibition.
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Methodology:

Animals: Use 6-8 week old C57BL/6 or BALB/c mice.

Immunosuppression: Administer a corticosteroid (e.g., cortisone acetate) subcutaneously

for 3-5 days prior to infection to induce susceptibility to C. albicans.

Candida albicans Preparation: Culture a virulent strain of C. albicans (e.g., SC5314) in

yeast extract-peptone-dextrose (YPD) broth overnight at 30°C. Harvest the cells by

centrifugation, wash with sterile phosphate-buffered saline (PBS), and adjust the

concentration to 1x10^7 cells/mL.

Inoculation: Anesthetize the mice. Gently place a calcium alginate swab saturated with the

C. albicans suspension sublingually for 75-90 minutes.

Assessment of Infection: At desired time points post-infection, euthanize the mice. Excise

the tongue and associated tissues. Homogenize the tissues in sterile PBS and plate serial

dilutions on YPD agar with antibiotics to quantify the fungal burden (colony-forming units

per gram of tissue).

Histopathology: Fix a portion of the tongue tissue in 10% neutral buffered formalin, embed

in paraffin, section, and stain with Periodic acid-Schiff (PAS) to visualize fungal elements

and inflammatory infiltrates.

2. Neutrophil Chemotaxis Assay

Objective: To assess the ability of neutrophils to migrate towards a chemoattractant in the

presence or absence of IL-17A and/or its inhibitors.

Methodology:

Neutrophil Isolation: Isolate neutrophils from the bone marrow or peripheral blood of mice

using density gradient centrifugation.

Chemotaxis Chamber: Use a multi-well chemotaxis chamber with a porous membrane

(e.g., 3-5 µm pore size) separating the upper and lower wells.
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Experimental Setup:

In the lower wells, add a known chemoattractant for neutrophils (e.g., CXCL1 or LTB4)

with or without recombinant IL-17A. To test the effect of inhibition, pre-incubate the IL-

17A with a neutralizing antibody.

In the upper wells, add the isolated neutrophils.

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for

neutrophil migration.

Quantification:

Microscopy: Stain the migrated cells on the underside of the membrane with a DNA dye

(e.g., DAPI) and count the number of cells per high-power field using a fluorescence

microscope.

Flow Cytometry: Collect the cells from the lower chamber and quantify the number of

migrated neutrophils using a flow cytometer.

Mandatory Visualizations
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Caption: IL-17A Signaling Pathway in Antifungal Immunity.
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Caption: Experimental Workflow for a Murine Oropharyngeal Candidiasis Model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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